Cas no 50488-34-1 (2-bromo-4-tert-butyl-pyridine)

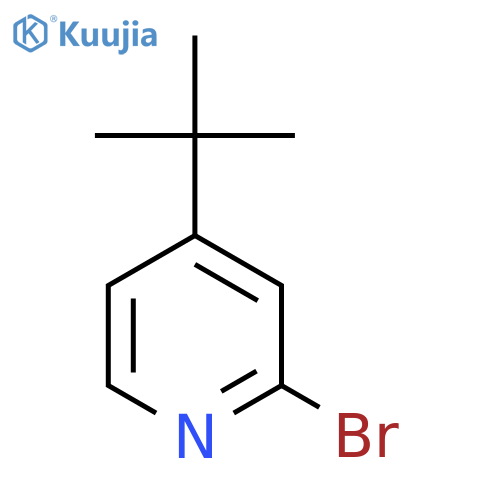

2-bromo-4-tert-butyl-pyridine structure

商品名:2-bromo-4-tert-butyl-pyridine

CAS番号:50488-34-1

MF:C9H12BrN

メガワット:214.102281570435

MDL:MFCD11223221

CID:1005238

PubChem ID:13183305

2-bromo-4-tert-butyl-pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-(tert-butyl)pyridine

- 2-bromo-4-tert-butylpyridine

- LogP

- pyridine, 2-bromo-4-(1,1-dimethylethyl)-

- 4-tert-Butyl-2-bromopyridine

- 2-bromo-4-tert-butyl-pyridine

- 2-bromo-4-tert-butyl pyridine

- JOACEYFXFYWUIK-UHFFFAOYSA-N

- AB63997

- AK153195

- AKOS005138008

- DTXSID20525487

- AMY7029

- CS-0119949

- 50488-34-1

- A871538

- J-400258

- MFCD11223221

- AS-47121

- F12179

- DB-253257

- SCHEMBL295096

-

- MDL: MFCD11223221

- インチ: 1S/C9H12BrN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3

- InChIKey: JOACEYFXFYWUIK-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C(C([H])=C([H])N=1)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 213.01536

- どういたいしつりょう: 213.01531g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 12.9

じっけんとくせい

- 密度みつど: 1.293±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 243.6±20.0 ºC (760 Torr),

- フラッシュポイント: 101.1±21.8 ºC,

- 屈折率: 1.521

- ようかいど: 極微溶性(0.41 g/l)(25ºC)、

- PSA: 12.89

2-bromo-4-tert-butyl-pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB461195-250 mg |

2-Bromo-4-(tert-butyl)pyridine, 95%; . |

50488-34-1 | 95% | 250mg |

€157.90 | 2023-04-21 | |

| Chemenu | CM125493-1g |

2-bromo-4-(tert-butyl)pyridine |

50488-34-1 | 95%+ | 1g |

$114 | 2023-02-18 | |

| eNovation Chemicals LLC | D582893-1g |

2-Bromo-4-(tert-butyl)pyridine |

50488-34-1 | 95% | 1g |

$400 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XV946-50mg |

2-bromo-4-tert-butyl-pyridine |

50488-34-1 | 97% | 50mg |

156.0CNY | 2021-08-04 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | YT0160-1g |

2-bromo-4-tert-butylpyridine |

50488-34-1 | 95 | 1g |

$275 | 2021-06-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B50700-100mg |

2-Bromo-4-(tert-butyl)pyridine |

50488-34-1 | 95% | 100mg |

¥229.0 | 2022-04-28 | |

| abcr | AB461195-10 g |

2-Bromo-4-(tert-butyl)pyridine, 95%; . |

50488-34-1 | 95% | 10g |

€1,022.80 | 2022-03-24 | |

| Apollo Scientific | OR40352-1g |

2-Bromo-4-(tert-butyl)pyridine |

50488-34-1 | 97% | 1g |

£112.00 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1317781-10G |

2-bromo-4-tert-butyl-pyridine |

50488-34-1 | 97% | 10g |

$195 | 2024-07-21 | |

| TRC | B614990-100mg |

2-Bromo-4-(tert-butyl)pyridine |

50488-34-1 | 100mg |

$ 210.00 | 2022-04-02 |

2-bromo-4-tert-butyl-pyridine 関連文献

-

1. An alternative approach to triazatruxene synthesis and derivatization to a boron difluoride complexYuheng Wang,Si Chen,Gang Zhang Org. Chem. Front. 2023 10 1811

50488-34-1 (2-bromo-4-tert-butyl-pyridine) 関連製品

- 2279938-29-1(Alkyne-SS-COOH)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:50488-34-1)2-Bromo-4-(tert-butyl)pyridine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:50488-34-1)2-bromo-4-tert-butyl-pyridine

清らかである:99%/99%

はかる:25g/100g

価格 ($):266.0/877.0